![molecular formula C16H11BrN2O2S2 B2813068 5-bromo-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 1164467-96-2](/img/structure/B2813068.png)
5-bromo-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
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Overview
Description
The compound “5-bromo-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a bromine atom, a methoxy group, a prop-2-ynyl group, a benzothiazole ring, a thiophene ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzothiazole and thiophene rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the bromine atom could be involved in substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a bromine atom and multiple ring systems could increase the compound’s molecular weight and potentially its boiling point .Scientific Research Applications
- SMR000127141 exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies are needed to explore its mechanism of action and potential clinical applications .
- SMR000127141 has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. Researchers are exploring its potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- In preclinical studies, SMR000127141 has shown neuroprotective properties. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. Investigations are ongoing to evaluate its role in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
- SMR000127141 exhibits antimicrobial activity against bacteria and fungi. It may serve as a lead compound for developing novel antibiotics or antifungal agents. Researchers are studying its efficacy against drug-resistant pathogens .
- SMR000127141’s unique chemical structure makes it a potential candidate for organic photovoltaic (solar cell) materials. Its electron-donating and accepting properties contribute to efficient charge separation and transport in solar cells .
- The compound’s benzothiazole moiety can chelate metal ions. Researchers are investigating its use in metal ion sensing, environmental remediation, and as a potential therapeutic agent for metal toxicity-related diseases .
Anticancer Research
Anti-Inflammatory Activity
Neuroprotective Effects
Antimicrobial Applications
Photovoltaic Materials
Metal Ion Chelation
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S2/c1-3-9-19-14-10(21-2)5-4-6-11(14)23-16(19)18-15(20)12-7-8-13(17)22-12/h1,4-8H,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRVITGVFDLNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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